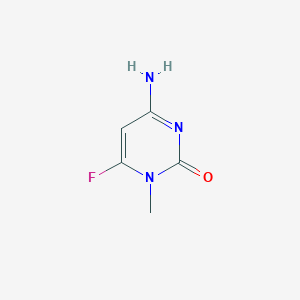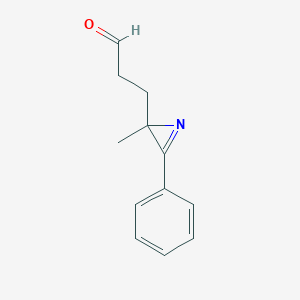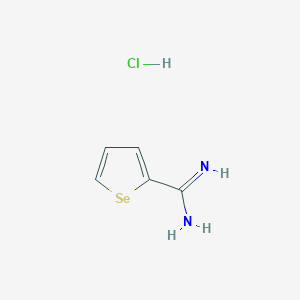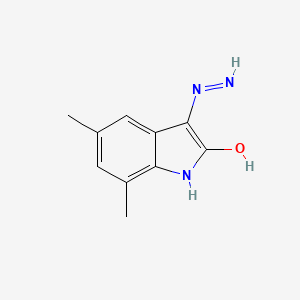
2,6-Dichloro-4-((methylthio)methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-((methylthio)methyl)pyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with two chlorine atoms and a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-((methylthio)methyl)pyridine typically involves the chlorination of 4-((methylthio)methyl)pyridine. One common method is the reaction of 4-((methylthio)methyl)pyridine with chlorine gas in the presence of a suitable solvent, such as dichloromethane, at low temperatures. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and automation can help in scaling up the production while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4-((methylthio)methyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the methylthio group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in ether.
Major Products Formed
Substitution Reactions: Products include 2,6-diamino-4-((methylthio)methyl)pyridine or 2,6-dithiopyridine derivatives.
Oxidation Reactions: Products include 2,6-dichloro-4-((methylsulfinyl)methyl)pyridine or 2,6-dichloro-4-((methylsulfonyl)methyl)pyridine.
Reduction Reactions: Products include 2,6-dichloro-4-methylpyridine or this compound derivatives.
Applications De Recherche Scientifique
2,6-Dichloro-4-((methylthio)methyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with biological pathways in pests.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-4-((methylthio)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the methylthio group can form covalent bonds or engage in non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-2-(methylthio)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
2,4-Dichloro-6-methylpyrimidine: Contains a pyrimidine ring with similar substitution patterns.
4,6-Dichloro-2-methylpyrimidine: Another pyrimidine derivative with similar functional groups.
Uniqueness
2,6-Dichloro-4-((methylthio)methyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H7Cl2NS |
|---|---|
Poids moléculaire |
208.11 g/mol |
Nom IUPAC |
2,6-dichloro-4-(methylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C7H7Cl2NS/c1-11-4-5-2-6(8)10-7(9)3-5/h2-3H,4H2,1H3 |
Clé InChI |
LUOZYXGTYGLLPU-UHFFFAOYSA-N |
SMILES canonique |
CSCC1=CC(=NC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



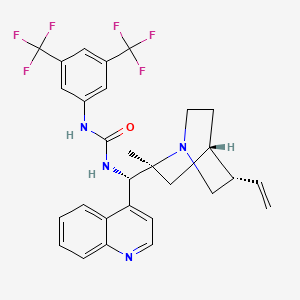
![3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione](/img/structure/B13107572.png)
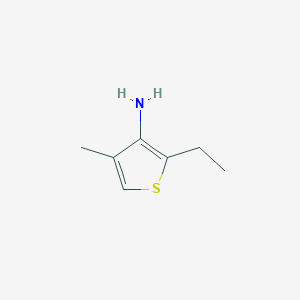
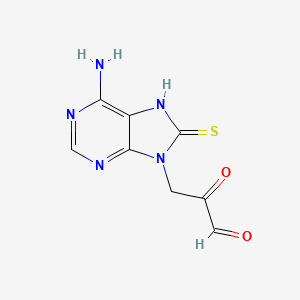
![methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate](/img/structure/B13107592.png)
